An In-depth Technical Guide to the Chemical Properties of 7-(Triethylsilyl)baccatin III
An In-depth Technical Guide to the Chemical Properties of 7-(Triethylsilyl)baccatin III
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 7-(Triethylsilyl)baccatin III, a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696) (Taxol).
Core Chemical Properties
7-O-(Triethylsilyl)baccatin III, often abbreviated as 7-TES-Baccatin III, is a synthetic derivative of Baccatin (B15129273) III, a naturally occurring diterpenoid found in the yew tree (Taxus species). The introduction of the triethylsilyl (TES) group at the C-7 position enhances the solubility and stability of the baccatin III core, making it a more versatile precursor for further chemical modifications.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 7-(Triethylsilyl)baccatin III.
| Property | Value | Reference |
| CAS Number | 115437-21-3 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₃₇H₅₂O₁₁Si | [1][2][3][4][5][7][8] |
| Molecular Weight | 700.89 g/mol | [1][2][3][4][6] |
| Appearance | White to off-white solid | [2][5] |
| Melting Point | 233-235 °C | [3][4][9] |
| Boiling Point (Predicted) | 720.2 ± 60.0 °C | [3][4][9] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [3][4][9][10] |
| Solubility | Chloroform, Ethyl Acetate (B1210297), Methanol | [4][9][10] |
| pKa (Predicted) | 12.73 ± 0.70 | [3][4][9][10] |
| Storage Temperature | -20 °C | [2][4][5][9][10] |
Synthesis and Experimental Protocols
The primary route to 7-(Triethylsilyl)baccatin III involves the selective protection of the C-7 hydroxyl group of baccatin III or a derivative like 10-deacetylbaccatin III (10-DAB).
Protocol 1: Synthesis from 10-Deacetylbaccatin III (10-DAB)
This is a common pathway as 10-DAB is more readily available from renewable sources like the needles of the yew tree.[11]
Step 1: Selective Silylation of the C-7 Hydroxyl Group
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Materials: 10-deacetylbaccatin III (10-DAB), Triethylsilyl chloride (TESCl), Pyridine (B92270) or Imidazole (B134444), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 10-DAB in anhydrous DCM.
-
Add pyridine or imidazole as a base.
-
Cool the reaction mixture to 0 °C.
-
Slowly add triethylsilyl chloride (typically 1.1 to 1.5 equivalents).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield 7-O-TES-10-deacetylbaccatin III.[11]
-
Step 2: Acetylation of the C-10 Hydroxyl Group
-
Materials: 7-O-TES-10-deacetylbaccatin III, Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O), Pyridine (anhydrous) or 4-dimethylaminopyridine (B28879) (DMAP), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 7-O-TES-10-deacetylbaccatin III in anhydrous DCM.
-
Add pyridine or DMAP to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride or acetic anhydride (typically 1.2 to 2.0 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-O-(Triethylsilyl)baccatin III.[11]
-
Protocol 2: Direct Silylation of Baccatin III
-
Materials: Baccatin III, Triethylsilyl chloride (TESCl), Imidazole, Dimethylformamide (DMF).
-
Procedure:
-
To a solution of baccatin III in DMF, add imidazole and TESCl.
-
Stir the reaction mixture at an elevated temperature (e.g., 45 °C) and monitor for completion by TLC (typically a few hours).[12]
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum and purify the crude product by chromatography to yield 7-(Triethylsilyl)baccatin III.[12]
-
Role in Paclitaxel Synthesis
7-(Triethylsilyl)baccatin III is a pivotal intermediate in the semi-synthesis of paclitaxel. The TES group at the C-7 position serves as a protecting group, preventing unwanted side reactions during the attachment of the C-13 side chain.[11]
Attachment of the C-13 Side Chain (Ojima-Holton Method)
-
Materials: 7-O-(Triethylsilyl)baccatin III, a protected β-lactam side chain precursor (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone), Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF.
-
Procedure:
-
Dissolve 7-O-(Triethylsilyl)baccatin III in anhydrous THF and cool to a low temperature (e.g., -40 to -78 °C).
-
Slowly add LiHMDS solution to deprotonate the C-13 hydroxyl group, forming a lithium alkoxide.
-
In a separate flask, dissolve the β-lactam in anhydrous THF and add it to the reaction mixture.[11]
-
The alkoxide attacks the β-lactam, leading to the coupling of the side chain at the C-13 position.
-
Subsequent deprotection of the silyl (B83357) groups (e.g., using hydrofluoric acid-pyridine complex or trifluoroacetic acid) yields paclitaxel.[11]
-
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations in the semi-synthesis of paclitaxel involving 7-(Triethylsilyl)baccatin III.
Caption: Synthesis of 7-TES-Baccatin III from 10-DAB.
Caption: Final steps to Paclitaxel from 7-TES-Baccatin III.
Biological Activity
While 7-(Triethylsilyl)baccatin III itself does not exhibit significant biological activity, its precursor, baccatin III, has been shown to possess anticancer and immunomodulatory properties.[2] Baccatin III can induce apoptosis in cancer cell lines and affect microtubule assembly.[2] The primary biological significance of 7-(Triethylsilyl)baccatin III is its role as a direct precursor to paclitaxel, a potent anticancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1]
Stability and Reactivity
The triethylsilyl group at the C-7 position enhances the stability of the baccatin core compared to the unprotected molecule. However, it is susceptible to hydrolysis under acidic conditions, which would regenerate baccatin III.[1] The reactivity of 7-(Triethylsilyl)baccatin III is centered around the remaining hydroxyl groups, particularly the C-13 hydroxyl group, which is the site of side-chain attachment in paclitaxel synthesis. The silyl group itself can be removed under specific conditions to facilitate further chemical transformations.[1] Studies on the stability of the parent compound, baccatin III, have shown that it is relatively stable in neutral to slightly acidic conditions (pH 6.0) but can undergo deacetylation at the C-10 position and epimerization at the C-7 position under alkaline conditions (pH 9.0).[13]
References
- 1. Buy 7-O-(Triethylsilyl) Baccatin III | 115437-21-3 [smolecule.com]
- 2. 7-(Triethylsilyl)-baccatin III - LKT Labs [lktlabs.com]
- 3. echemi.com [echemi.com]
- 4. 7-O-(TRIETHYLSILYL) BACCATIN III | 115437-21-3 [chemicalbook.com]
- 5. 7-O-(Triethylsilyl) Baccatin III, CasNo.115437-21-3 BOC Sciences United States [bocscichem.lookchem.com]
- 6. scbt.com [scbt.com]
- 7. 7-O-(Triethylsilyl) Baccatin III | CAS No- 115437-21-3 | NA [chemicea.com]
- 8. 7-O-(Triethylsilyl) Baccatin III - CAS - 115437-21-3 | Axios Research [axios-research.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 7-O-(TRIETHYLSILYL) BACCATIN III CAS#: 115437-21-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
